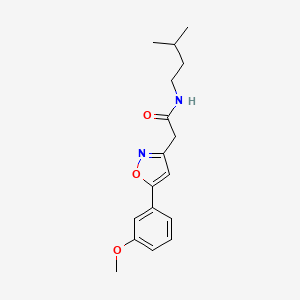
N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide” is a compound that belongs to the isoxazole class . Isoxazoles are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . They are known for their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Isoxazoles can be synthesized through various methods. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
The molecular structure of isoxazoles, including “N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide”, is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles undergo various chemical reactions due to the presence of the labile N–O bond in the isoxazole ring . This bond is capable of cleavage, allowing one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications
Antiglycation Agent
The compound has potential applications as an antiglycation agent. Glycation is a process where sugar molecules bond non-enzymatically to proteins or lipids, often leading to the formation of advanced glycation end-products (AGEs) which are implicated in various diseases, including diabetes and its complications. Derivatives similar to the compound have shown potent antiglycation activity, suggesting that it could be developed into a lead antidiabetic compound .
Antioxidant Properties
Oxadiazole derivatives, which share a similar structure with the compound, have been studied for their antioxidant properties. Antioxidants are crucial in combating oxidative stress, a factor in many chronic diseases. The compound’s potential as an antioxidant could be explored further to understand its efficacy in reducing oxidative damage in biological systems .
Antidiabetic Activity
The structural similarity of this compound to other oxadiazole derivatives, which have been evaluated for antidiabetic activity, indicates that it may also possess antidiabetic properties. This application is particularly relevant given the global increase in diabetes prevalence and the need for new therapeutic agents .
Antimicrobial Activity
Compounds with an isoxazole ring, such as the one , have been associated with antimicrobial activity. This suggests that the compound could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens .
Anti-Inflammatory Applications
Isoxazole derivatives have been reported to exhibit anti-inflammatory effects. Therefore, this compound could potentially be used in the treatment of inflammatory conditions, providing a new avenue for research into anti-inflammatory drugs .
Anticancer Potential
The isoxazole ring is a common feature in many compounds with anticancer activity. Given this, the compound could be investigated for its potential use in cancer therapy, either as a standalone agent or as a part of combination therapies .
Future Directions
The future directions for the study of “N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide” and other isoxazoles could include the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a rich source of new compounds having promising biological activities .
Mechanism of Action
Oxazoles
are important heterocyclic compounds that have been found in many biologically active molecules . They have been associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities .
Phenyl derivatives
, on the other hand, are aromatic compounds that have been found in many important synthetic drug molecules . They have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(2)7-8-18-17(20)11-14-10-16(22-19-14)13-5-4-6-15(9-13)21-3/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXZPAKIUUAFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2942215.png)
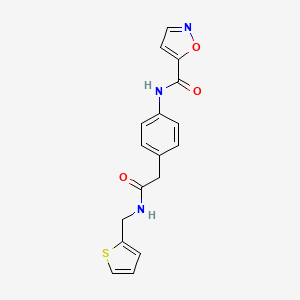
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2942217.png)
![1-[Phenyl(phenylsulfanyl)methyl]benzotriazole](/img/structure/B2942218.png)
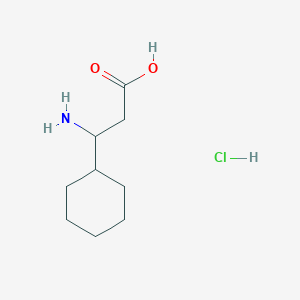
![2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2942221.png)
![17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2942223.png)

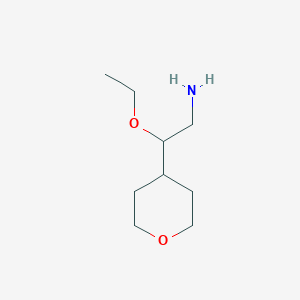
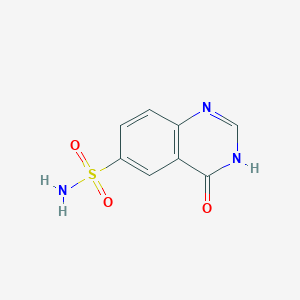
![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2942232.png)
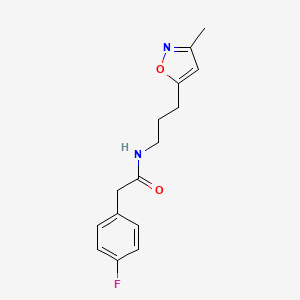
![3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2942235.png)
